Home > Products > Building Blocks P19329 > 7-Fluoro-1,2,3,4-tetrahydroquinoline
7-Fluoro-1,2,3,4-tetrahydroquinoline - 939758-75-5

7-Fluoro-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-1650582
CAS Number: 939758-75-5
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of 1,2,3,4-tetrahydroquinoline, a heterocyclic organic compound. It serves as a key building block and intermediate in the synthesis of various biologically active compounds, particularly pharmaceuticals. [, , , ] Its fluorine substituent often modifies the pharmacological properties of the final compound, influencing factors such as potency, selectivity, and metabolic stability. [, ]

6-Fluoro-1,2,3,4-tetrahydroquinoline

Compound Description: This compound is a regioisomer of 7-fluoro-1,2,3,4-tetrahydroquinoline, with the fluorine atom located at the 6th position on the benzene ring instead of the 7th position. It is prepared via a similar synthetic pathway as its 7-fluoro counterpart, utilizing catecholamine cyclization followed by deoxyfluorination. []

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ)

Compound Description: FTHQ is a derivative of 7-fluoro-1,2,3,4-tetrahydroquinoline, featuring a methyl group substituent at the 2nd position of the tetrahydroquinoline ring. It exists as a racemic mixture of enantiomers, which can be separated using supercritical fluid extraction with carbon dioxide and chiral selectors. []

N-[[2[(7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]acetamide

Compound Description: This compound is a tetrahydronaphthalene derivative designed as a potential melatonin receptor agent. It features an acetamide side chain attached to the ethyl group linked to the tetrahydronaphthalene moiety. Enantiomers of this compound were synthesized and their binding affinities for melatonin receptors MT1 and MT2 were evaluated. The (S)-enantiomer showed greater affinity for both receptors. []

6‐Fluoro‐4‐methyl‐2‐(3‐pyridyl)‐1,2,3,4‐tetrahydroquinoline

Compound Description: This compound is a derivative of 7-fluoro-1,2,3,4-tetrahydroquinoline with a methyl group at the 4-position and a 3-pyridyl group at the 2-position of the tetrahydroquinoline ring. This compound has been structurally characterized using X-ray crystallography, revealing a half-chair conformation of the tetrahydropyridine ring and the formation of N—H⋯N hydrogen bonds leading to zigzag chains within the crystal lattice. []

(1S,2S)-2-(2-(N-[(3-Benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride (NNC 55-0396)

Compound Description: NNC 55-0396 is a synthetically modified analog of the calcium channel antagonist mibefradil, designed to be nonhydrolyzable. It selectively inhibits T-type calcium channels, with an IC50 of ~7 μM for α1G T-type channels, while exhibiting no effect on high-voltage-activated calcium channels at 100 μM. []

Reference: [] NNC 55-0396 [(1S,2S)-2-(2-(N-[(3-Benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride]: A New Selective Inhibitor of T-Type Calcium Channels. https://www.semanticscholar.org/paper/e32f03f653f99a851d3c4be2c213ad76f02d92bf

N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Compound Description: This compound is a derivative of 7-fluoro-1,2,3,4-tetrahydroquinoline, where the fluorine atom is replaced by a nitro group at the 7th position and a methyl group is introduced at the nitrogen atom of the tetrahydroquinoline ring. It serves as a versatile intermediate in the synthesis of various fine chemicals. A new synthetic route for this compound involves the alkylation of 1,2,3,4-tetrahydroquinoline with dimethyl carbonate, followed by nitration using cupric nitrate in acetic acid. []

Reference: [] Synthesis of N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline. https://www.semanticscholar.org/paper/ffba381b99bc618ecc6da0070abf5af9c354c997

7-Nitro-1,2,3,4-tetrahydroquinoline

Compound Description: This compound is another derivative of 7-fluoro-1,2,3,4-tetrahydroquinoline with the fluorine atom replaced by a nitro group at the 7th position of the benzene ring. Crystallographic studies reveal a planar structure for this compound, excluding the hydrogen atoms and the carbon atom forming the flap of the envelope conformation adopted by the tetrahydropyridine ring. []

Reference: [] 7‐Nitro‐1,2,3,4‐tetra­hydro­quinoline. https://www.semanticscholar.org/paper/6d1e02a5d210d1dac87f7350cd7c9f74ab2090da

Overview

7-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, which belongs to the class of heterocyclic organic compounds. This compound features a unique structure that includes a fluorine atom at the 7th position of the quinoline ring, significantly influencing its chemical properties and biological activities. The presence of fluorine enhances the compound's potential applications in medicinal chemistry, particularly due to its ability to interact with various pharmacological targets .

Source and Classification

7-Fluoro-1,2,3,4-tetrahydroquinoline is classified as a fluorinated heterocyclic compound and falls under the category of quinoxalines. Quinoxalines are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis and analysis of this compound have been documented in various scientific studies and patents, highlighting its significance in drug design and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline can be achieved through several methods:

  1. Nucleophilic Substitution: This method involves the condensation of o-phenylenediamines with α-haloketones or α-haloaldehydes. The reaction conditions typically require temperature control and the use of catalysts to optimize yields.
  2. Deoxyfluorination Strategy: A regioselective preparation method has been developed that includes cyclization of catecholamines followed by deoxyfluorination. The nature of the N-protecting group significantly affects both cyclization and regioselectivity .
  3. Electrocatalytic Hydrogenation: This method controls hydrogen pressure and temperature to ensure effective hydrogenation of precursors to yield tetrahydroquinolines.

These synthetic routes often require specific reaction conditions to maximize efficiency and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Fluoro-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a methyl group at the nitrogen position and a fluorine atom at the 7th carbon position. Its structural formula can be represented as follows:

C9H10FN\text{C}_9\text{H}_{10}\text{FN}

The compound's unique structure contributes to its diverse biological activities and pharmacological potential.

Chemical Reactions Analysis

Reactions and Technical Details

7-Fluoro-1,2,3,4-tetrahydroquinoline participates in several types of chemical reactions:

  • Nitration: The compound can undergo nitration primarily at the 7-position to yield nitro derivatives.
  • Reduction Reactions: Various reduction processes can convert nitro groups into amines or hydroxyl groups.
  • Cyclization Reactions: These reactions can lead to the formation of substituted tetrahydroquinolines and quinoline derivatives that serve as intermediates in pharmaceutical synthesis .

The major products from these reactions often include various substituted tetrahydroquinolines that are valuable in medicinal chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 7-Fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific biological targets within cells. In vitro studies have demonstrated that certain derivatives exhibit significant antiproliferative activities against cancer cell lines by inhibiting tubulin polymerization. This inhibition disrupts cellular division processes essential for tumor growth . Additionally, studies indicate that this compound does not violate Lipinski's Rule of Five for drug-likeness, suggesting favorable pharmacokinetic properties.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-Fluoro-1,2,3,4-tetrahydroquinoline exhibits several notable physical and chemical properties:

These properties are critical for understanding its behavior in biological systems and its suitability for various applications .

Applications

Scientific Uses

7-Fluoro-1,2,3,4-tetrahydroquinoline finds applications in several scientific fields:

  • Medicinal Chemistry: Due to its diverse biological activities, it is explored for potential use as an antimicrobial or anticancer agent.
  • Pharmaceutical Development: The compound serves as a valuable scaffold for designing new drugs aimed at various diseases.
  • Chemical Research: It is used in synthetic organic chemistry for developing new methodologies in heterocyclic synthesis .
Synthesis Methodologies of 7-Fluoro-1,2,3,4-Tetrahydroquinoline

Catalytic C–H Activation Strategies

Transition metal-catalyzed C–H functionalization provides atom-economical routes to 7F-THQ, avoiding pre-functionalized substrates and minimizing protection/deprotection steps.

Copper-Mediated Direct C–H/Ar–H Coupling Approaches

Copper catalysis enables direct coupling between fluoroarenes and alkenyl/alkyl amines through radical mechanisms. A notable approach involves the intramolecular C–H amination of N-aryl fluoro-substituted propylamines using Cu(I) catalysts (e.g., CuBr) with di-tert-butyl peroxide (DTBP) as an oxidant. This radical relay process achieves cyclization at 100–120°C, yielding 7F-THQ with moderate to good efficiency (45–72%) [6]. Key advantages include tolerance of electron-withdrawing substituents and avoidance of directing groups.

Palladium-Catalyzed Cyclopropane C–H Functionalization

Palladium(0) complexes (e.g., Pd(PPh₃)₄) activate cyclopropane C–H bonds adjacent to fluorinated arenes, enabling ring-opening/amination cascades. N-Tosyl-2-(2-fluoroaryl)cyclopropylamines undergo regioselective C–C bond cleavage followed by intramolecular amination under mild conditions (80°C, toluene), affording 4-substituted-7F-THQs with >95% regioselectivity. This method efficiently constructs the tetrahydroquinoline core while preserving the fluorine substituent [6].

Nickel-Promoted Reductive Cross-Coupling Mechanisms

Ni-catalyzed reductive coupling between 2-fluoro-substituted o-haloanilines and carbonyl compounds (aldehydes/ketones) provides a modular route. Using NiCl₂·dme and zinc powder in DMAc, the reaction proceeds via imine formation followed by reductive cyclization. This one-pot method delivers diverse C4-alkyl/aryl-7F-THQs (50–85% yield) under mild conditions (25–60°C), demonstrating compatibility with acid-sensitive functional groups [6].

Table 1: Transition Metal-Catalyzed C–H Activation Approaches for 7F-THQ Synthesis

MethodCatalyst SystemKey ConditionsYield RangeKey Advantages
Cu-Mediated C–H AminationCuBr/DTBP100–120°C, solvent-free45–72%No directing group required
Pd-Catalyzed Cyclopropane OpeningPd(PPh₃)₄, K₂CO₃80°C, toluene60–78%High regioselectivity (>95%)
Ni-Promoted Reductive CouplingNiCl₂·dme/Zn, DMAc25–60°C50–85%Tolerates acid-sensitive groups

Biocatalytic Synthetic Pathways

Biocatalysis offers sustainable routes to enantiopure 7F-THQs under mild conditions, leveraging enzyme engineering for enhanced performance.

Amine Oxidase-Catalyzed Kinetic Resolution

Engineered monoamine oxidases (MAO-N variants) selectively dehydrogenate the (S)-enantiomer of racemic 7F-THQ, leaving the (R)-enantiomer enriched (>99% ee). The imine intermediate undergoes non-enzymatic hydrolysis, enabling isolation of enantiopure product. This process operates optimally at pH 7.5–8.5 and 30°C, achieving 45–48% theoretical yield with minimal cofactor requirements [7].

Enantioselective Oxidative Dehydroaromatization via Monoamine Oxidases

MAO-N-D11 catalyzes the stereoselective aromatization of 7F-THQ to 7-fluoroquinoline, serving as a precursor for asymmetric reduction. Coupling with a ene-reductase (ERED) enables dynamic kinetic resolution, yielding (R)-7F-THQ with 90% ee and >80% conversion. This cascade operates in a single pot under aerobic conditions, showcasing biocatalysis for complex deracemization [7].

Protein Engineering for Enhanced Stereoselectivity in Biocatalysts

Directed evolution of imine reductases (IREDs) has yielded variants (e.g., IRED-M24) with reversed enantiopreference toward 7-fluoro-3,4-dihydroquinoline. Mutations at residues F187 and A241 broaden the small binding pocket, accommodating the C7-fluoro substituent while enhancing (S)-selectivity (95% ee). Immobilization on chitosan beads improves stability, enabling 10 reaction cycles with <10% activity loss [5].

Table 2: Biocatalytic Approaches to Enantiopure 7F-THQ

Enzyme ClassEngineered VariantEnantioselectivityConversion/YieldKey Improvement
Monoamine Oxidase (MAO-N)MAO-N-D5>99% ee (R)48% yield (kinetic)Broadened substrate scope
Imine Reductase (IRED)IRED-M24 (F187L/A241G)95% ee (S)85% yieldReversed enantioselectivity
Ene-Reductase (ERED)ERED-15 + MAO-N-D1190% ee (R)>80% conversionTandem deracemization

Domino Reaction Frameworks

Domino sequences construct the tetrahydroquinoline core via consecutive bond-forming events without isolating intermediates.

Reduction-Reductive Amination Sequences

Palladium-catalyzed hydrogenation of 2-(2-fluorophenyl)nitroalkenes initiates a domino process: nitro reduction generates an amine that undergoes intramolecular reductive amination with the ketone/aldehyde. Using Pd/C (5–20 wt%) under H₂ (4–5 atm), this method delivers cis-fused 7F-THQs with high diastereoselectivity (dr >13:1) and yields up to 91%. The cis preference arises from steric direction by C4 substituents during hydride delivery [1] [8].

Acid-Catalyzed Cyclization-Rearrangement Cascades

Bicyclic 7F-THQs form via Brønsted acid-catalyzed (e.g., p-TsOH) ring expansion. 2-(2-Fluorophenyl)cyclopropyl ketones undergo ring-opening at 80°C to form homoallylic cations, captured by aniline derivatives in a Povarov-type cyclization. This cascade affords [3.3.0]-fused 7F-THQs with four contiguous stereocenters (65–78% yield, dr >4:1). Microwave irradiation accelerates the process to 30 minutes [8].

Metal-Promoted Tandem Cyclization Processes

Gold(I) complexes (e.g., IPrAuNTf₂) catalyze tandem hydroamination/asymmetric transfer hydrogenation of 2-fluoroaryl propargylamines. Initial exo-hydroamination forms enamines, reduced enantioselectively (up to 95% ee) via Hantzsch ester. This one-pot method operates at 25°C, delivering N-unprotected 7F-THQs with broad functional group tolerance [3].

Table 3: Domino Reaction Strategies for 7F-THQ Synthesis

Domino SequenceCatalystConditionsDiastereo-/EnantioselectivityYield
Reduction-Reductive AminationPd/C (5–20 wt%)H₂ (4–5 atm), EtOAcdr >13:1 (cis)≤91%
Cyclization-Rearrangementp-TsOH (20 mol%)80°C, toluene, 12 hdr >4:165–78%
Hydroamination/HydrogenationIPrAuNTf₂/(R)-TRIP25°C, DCE, 24 h95% ee70–85%

Asymmetric Synthesis Techniques

Stereocontrolled synthesis remains crucial for accessing enantiopure 7F-THQs with defined pharmacological profiles.

Chiral Phosphoric Acid-Catalyzed Povarov Reactions

Chiral phosphoric acids (e.g., TRIP) catalyze three-component Povarov reactions between 2-fluoroanilines, aldehydes, and enol ethers. The reaction proceeds via endo-selective [4+2] cycloaddition of in situ-generated fluoroaryl imines, affording cis-2,4-disubstituted-7F-THQs with >90% ee. Substituents at the aldehyde ortho-position enhance stereocontrol through π-stacking interactions [3] [6].

Enantioselective Heck–Suzuki Cascade Reactions

Palladium-catalyzed intramolecular Heck coupling of N-(2-fluoroaryl)-4-bromocrotonamides generates exocyclic alkenes, followed by Suzuki cross-coupling with arylboronic acids. Using Walphos-type ligands, this cascade constructs C3-quaternary 7F-THQs with 88% ee and >95% trans diastereoselectivity. The C7-fluoro group minimally perturbs the stereodetermining migratory insertion step [6].

Stereochemical Control via Chiral Auxiliaries

Ellman’s tert-butanesulfinamide auxiliary directs diastereoselective additions to N-(2-fluorophenyl)imines. Grignard addition to sulfinylimines at −78°C affords β-branched amines with dr >19:1. Acid-mediated cyclization then yields trans-3-substituted-7F-THQs without racemization. Auxiliary removal post-cyclization provides enantiopure scaffolds for drug discovery [5].

Table 4: Asymmetric Synthesis Techniques for 7F-THQ Derivatives

MethodChiral ControllerStereochemical Outcomeee/drLimitations
Povarov Reaction(R)-TRIP (CPA)cis-2,4-disubstituted>90% eeRequires electron-rich dienophile
Heck–Suzuki Cascade(S)-Walphos/Pd(OAc)₂trans-3,4-disubstituted (quat)88% ee, dr >95%Sensitive to boronic acid sterics
Chiral Auxiliary (Sulfinamide)(R)-tert-Butanesulfinamidetrans-3-substituteddr >19:1Requires auxiliary installation/removal

Concluding Remarks

The synthetic landscape for 7-fluoro-1,2,3,4-tetrahydroquinoline continues to evolve toward greater efficiency, stereocontrol, and sustainability. Catalytic C–H functionalization strategies minimize pre-activation requirements, while engineered biocatalysts enable unparalleled enantioselectivity under mild conditions. Domino and asymmetric methodologies provide convergent access to complex fluorinated architectures essential for drug discovery. Future advances will likely focus on merging photo- and electrocatalysis with existing methods to achieve spatiotemporal control over reactivity and selectivity.

Properties

CAS Number

939758-75-5

Product Name

7-Fluoro-1,2,3,4-tetrahydroquinoline

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinoline

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

InChI

InChI=1S/C9H10FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2

InChI Key

YNLNAFQKGGXCDA-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)F)NC1

Canonical SMILES

C1CC2=C(C=C(C=C2)F)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.